3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidinone core substituted at position 1 with a phenyl group and at position 5 with a propanamide side chain terminating in a thiazol-2-yl moiety. The pyrazolo[3,4-d]pyrimidinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition or antiviral activity . The thiazole ring enhances binding interactions via hydrogen bonding and π-stacking, while the propanamide linker provides conformational flexibility for target engagement. Though direct pharmacological data for this compound are unavailable in the provided evidence, analogs with similar scaffolds (e.g., pyrazolo[3,4-d]pyrimidinones) exhibit anti-HIV1 and cyclin-dependent kinase (CDK) inhibition .
Properties
IUPAC Name |
3-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(1,3-thiazol-2-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N6O2S/c24-14(21-17-18-7-9-26-17)6-8-22-11-19-15-13(16(22)25)10-20-23(15)12-4-2-1-3-5-12/h1-5,7,9-11H,6,8H2,(H,18,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDFLXDBYGZQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CCC(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)propanamide is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention for its potential biological activities, particularly in oncology and as a kinase inhibitor. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. The compound's structure can be confirmed using various spectroscopic methods including NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. For instance, the characteristic peaks in the NMR spectrum can indicate the presence of specific functional groups that are crucial for its biological activity.
Anticancer Properties
Research has shown that compounds with a pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer properties. For example:
- Inhibitory Activity : The compound has been tested against various cancer cell lines, demonstrating potent inhibitory effects. In particular, derivatives have shown IC50 values in the low micromolar range against lung cancer cells (A549), indicating effective cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways. Flow cytometric analyses have revealed that treatment with these compounds leads to increased sub-G1 populations in cell cycle assays, indicative of apoptotic cell death .
- EGFR Inhibition : Some derivatives have been designed as epidermal growth factor receptor inhibitors (EGFRIs). For instance, one compound demonstrated an IC50 value of 0.016 µM against wild-type EGFR, highlighting its potential as an effective targeted therapy for cancers with EGFR overexpression .
Structure-Activity Relationship (SAR)
The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on their structural modifications. Studies suggest that specific substitutions on the phenyl or thiazole rings can enhance potency and selectivity against cancer cell lines .
| Compound | IC50 (µM) | Target | Cell Line |
|---|---|---|---|
| 1a | 2.24 | EGFR | A549 |
| 12b | 0.016 | EGFR WT | A549 |
| 1d | 1.74 | - | MCF-7 |
Case Study 1: Antitumor Activity
A recent study evaluated a series of pyrazolo[3,4-d]pyrimidine derivatives for their antitumor activity. Compound 1a was found to significantly inhibit cell proliferation in A549 cells with an IC50 value of 2.24 µM, demonstrating superior efficacy compared to doxorubicin . Flow cytometric analysis indicated that this compound induced apoptosis effectively at low concentrations.
Case Study 2: EGFR Targeting
Another investigation focused on compound 12b, which exhibited remarkable potency against both wild-type and mutant EGFR variants. This compound not only inhibited cell growth but also induced apoptosis and disrupted cell cycle progression at S and G2/M phases . The findings suggest that structural modifications can lead to enhanced therapeutic profiles.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Differences
Compound 10a ()
- Structure : 4-(7-Benzoyl-2-(4-chlorophenyl)-3-(4-fluorophenyl)-4-oxo-6-thioxo-6,7-dihydro-2H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(thiazol-2-yl)benzenesulfonamide
- Key Differences :
- Contains a sulfonamide group instead of a propanamide linker.
- Additional substituents: 4-chlorophenyl, 4-fluorophenyl, and benzoyl groups.
- Anti-HIV1 activity (IC₅₀: 0.8 μM) suggests the pyrazolo[3,4-d]pyrimidinone core is critical for antiviral effects .
Compound EN300-33038536 ()
- Structure : 3-[3-(4-Fluorophenyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]-N-[3-(4-methylpiperidin-1-yl)propyl]propanamide
- Key Differences: Oxazolo[5,4-d]pyrimidinone core replaces pyrazolo[3,4-d]pyrimidinone.
- Implications :
Compound 1398118-36-9 ()
- Structure : N-(4-(4-(6-Chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide
- Key Differences: Pyrrolo[3,2-d]pyrimidinone core with chloro and methoxy substituents. Acetamide linker instead of propanamide.
Physicochemical and Spectral Comparisons
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
